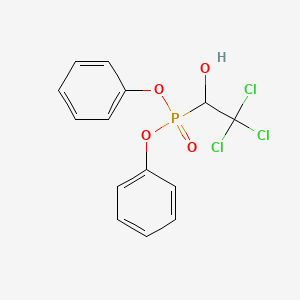
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a member of the phosphonate family, characterized by the presence of a phosphorus atom bonded to an organic moiety. This compound is particularly notable for its role as an organophosphate acetylcholinesterase inhibitor, making it valuable in both agricultural and medical contexts .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate typically involves the reaction of diphenylphosphinic chloride with 2,2,2-trichloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is subjected to purification steps, such as recrystallization or distillation, to remove any impurities and achieve the desired specifications .
化学反应分析
Types of Reactions
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives, which are useful intermediates in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
科学研究应用
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate has a wide range of applications in scientific research:
作用机制
The primary mechanism of action of diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is particularly useful in controlling pests and in potential therapeutic applications for neurological disorders .
相似化合物的比较
Similar Compounds
Trichlorfon: Another organophosphate acetylcholinesterase inhibitor with similar applications in agriculture and medicine.
Metrifonate: A prodrug of trichlorfon, used in the treatment of schistosomiasis and as an insecticide.
Diethyl (2,2,2-trifluoro-1-hydroxyethyl)phosphonate: A related compound with similar chemical properties but different applications.
Uniqueness
Diphenyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to inhibit acetylcholinesterase with high specificity makes it valuable in both research and practical applications. Additionally, its versatility in undergoing various chemical reactions broadens its utility in synthetic chemistry .
属性
CAS 编号 |
38457-67-9 |
|---|---|
分子式 |
C14H12Cl3O4P |
分子量 |
381.6 g/mol |
IUPAC 名称 |
2,2,2-trichloro-1-diphenoxyphosphorylethanol |
InChI |
InChI=1S/C14H12Cl3O4P/c15-14(16,17)13(18)22(19,20-11-7-3-1-4-8-11)21-12-9-5-2-6-10-12/h1-10,13,18H |
InChI 键 |
WRXPIPRGTJQQQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OP(=O)(C(C(Cl)(Cl)Cl)O)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


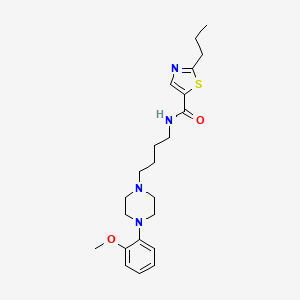
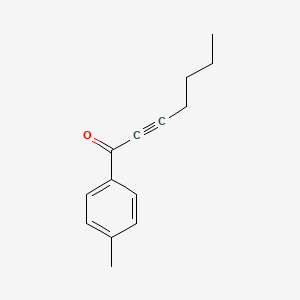
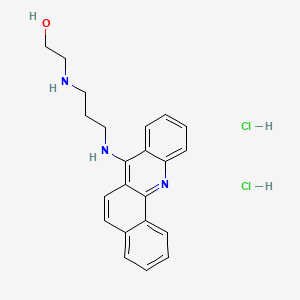

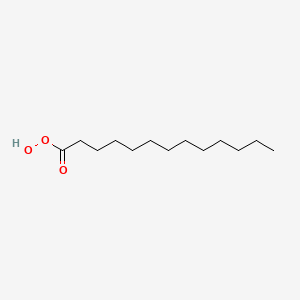
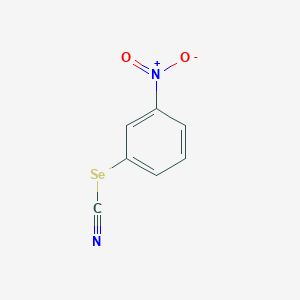
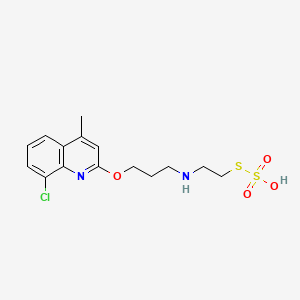
![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)


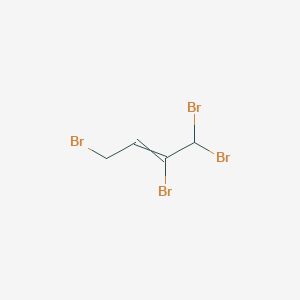
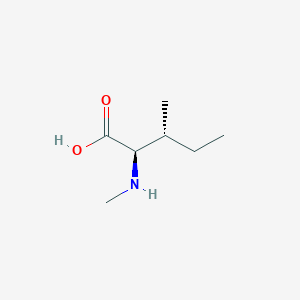
![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)

